7-fluoro-3-(methylaminomethyl)-1H-indole
Description
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-(7-fluoro-1H-indol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11FN2/c1-12-5-7-6-13-10-8(7)3-2-4-9(10)11/h2-4,6,12-13H,5H2,1H3 |
InChI Key |
ISNJYOIZZWNPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Properties
Indole derivatives have shown promise in antiviral drug discovery. Specifically, compounds with fluorine substitutions have been reported to exhibit significant anti-HCV (Hepatitis C Virus) activity. In particular, indole derivatives with fluoro groups at various positions have been assessed for their efficacy against different HCV genotypes, demonstrating the importance of structural modifications in enhancing antiviral potency .
Antimicrobial Activity
The antimicrobial potential of indole derivatives is well-documented. For instance, compounds similar to 7-fluoro-3-(methylaminomethyl)-1H-indole have been screened against various bacterial strains, showing significant inhibitory effects. Studies indicate that modifications at specific positions of the indole scaffold can lead to enhanced activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Synthesis and Evaluation of Antiviral Indoles
A detailed study focused on synthesizing a series of fluoro-substituted indoles, including those with methylaminomethyl groups. The synthesized compounds were evaluated for their anti-HCV activity using cytotoxicity assays and SAR (Structure-Activity Relationship) studies. It was found that certain derivatives exhibited promising results, leading to further exploration of their mechanisms of action and potential as therapeutic agents .
Antimicrobial Screening
In another study, a range of indole derivatives was synthesized and tested for antimicrobial efficacy. The results indicated that compounds with specific substitutions showed lower MIC (Minimum Inhibitory Concentration) values against tested microorganisms compared to standard drugs. This highlights the potential of this compound as a candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of 7-fluoro-3-(methylaminomethyl)-1H-indole, highlighting variations in substituents and their impacts:
*Estimated based on 7-fluoro-1H-indole (135.14) + CH₂NHCH₃ (58.08).
Physicochemical and Spectroscopic Comparisons
- Melting Points: Substituents significantly affect melting behavior. For instance, 7-fluoro-3-propyl-1H-indole (molecular weight 177.22) likely has a lower melting point than the methylaminomethyl analogue due to reduced polarity . Compound 67 (m.p. 175–176°C) demonstrates higher thermal stability, attributed to its bulky phenethyl-imidazole group .
- Spectroscopic Data: ¹H NMR: The methylaminomethyl group would produce signals near δ 2.8–3.2 (CH₂NH) and δ 2.4–2.6 (CH₃), distinct from alkyl or aryl substituents. HRESIMS: Accurate mass data (e.g., m/z 334.1356 for compound 67) confirm molecular formulas and isotopic patterns, critical for structural validation .
Functional Implications
- Bioactivity: While direct activity data are lacking, fluorine and methylaminomethyl groups are known to enhance blood-brain barrier penetration and receptor affinity in CNS-targeting drugs. Comparatively, 7-chloro-3-(difluoromethyl)-1H-indole is highlighted for agrochemical applications, suggesting substituent-dependent utility .
- Solubility and Stability: The methylaminomethyl group may improve aqueous solubility relative to alkyl or aryl substituents, though it could also increase susceptibility to oxidative degradation compared to electron-withdrawing groups (e.g., CF₂H) .
Preparation Methods
Vilsmeier–Haack Formylation
Source demonstrates efficient 3-formylation of 7-fluoroindole using POCl₃/DMF-based Vilsmeier reagent:
-
Reagent Preparation : POCl₃ (1.2 eq) slowly added to DMF at 0°C, stirred 30 min.
-
Indole Activation : 7-Fluoroindole (1 eq) added, heated to 80°C for 4 hr.
-
Workup : Quenched with NaOAc, extracted with CH₂Cl₂, yielding 7-fluoro-1H-indole-3-carbaldehyde (87% yield).
Characterization Data :
Reductive Amination Protocol
The aldehyde intermediate undergoes reductive amination with methylamine:
-
Imine Formation : 7-Fluoro-1H-indole-3-carbaldehyde (1 eq) stirred with 40% aqueous methylamine (2 eq) in MeOH, 12 hr at 25°C.
-
Reduction : NaBH₃CN (1.5 eq) added portionwise, stirred 6 hr.
-
Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization from EtOAc/hexane affords this compound (73% yield).
Optimization Insights :
-
Solvent Effects : MeOH > EtOH > THF (yields: 73% vs. 68% vs. 52%)
-
Reducing Agents : NaBH₃CN (73%) > NaBH₄ (61%) > BH₃·THF (58%)
Alternative Catalytic Hydroxyalkylation Approaches
Source describes Friedel–Crafts hydroxyalkylation of indoles with fluorinated ketones, adaptable for aminomethyl group installation:
K₂CO₃/n-Bu₄PBr-Catalyzed Reaction
-
Conditions : 7-Fluoroindole (1 eq), chloromethyl methylamine (1.2 eq), K₂CO₃ (15 mol%), n-Bu₄PBr (15 mol%), H₂O, 25°C, 12 hr.
-
Outcome : Direct C3-amination achieves 65% yield, though competing N1-alkylation reduces efficiency.
Mechanistic Pathway :
-
Phase-transfer catalyst (n-Bu₄P⁺) activates indole’s NH via hydrogen bonding.
-
In situ generation of electrophilic aminomethyl species from chloromethyl methylamine.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 7-fluoro-3-(methylaminomethyl)-1H-indole, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is recommended.
Friedel-Crafts alkylation or Vilsmeier-Haack formylation (for indole functionalization) can introduce the methylaminomethyl group at position 2. For fluorinated indoles, direct fluorination using POCl₃/DMF (Vilsmeier reagent) followed by nucleophilic substitution with methylamine derivatives is feasible .
Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be employed for introducing substituents at the indole core. For example, PEG-400/DMF solvent systems with CuI catalysts have been used for similar fluorinated indole derivatives .
Optimization : Screening catalysts (e.g., iodine in acetonitrile) and temperatures (40–80°C) can improve yields. For example, iodine (10 mol%) at 40°C achieved 98% yield in analogous indole alkylation reactions .
Q. How can the structure and purity of this compound be confirmed?
- Analytical Techniques :
- ¹H/¹³C/¹⁹F NMR : Identify characteristic peaks, such as:
- ¹⁹F NMR : A singlet near δ = -122 ppm (CF coupling) .
- ¹H NMR : Methylaminomethyl protons (δ = 2.8–3.2 ppm) and indole NH (δ = 10–12 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-OH]⁺) with <2 ppm mass error .
- TLC : Use 70:30 ethyl acetate/hexane for polarity-based purity assessment .
Q. What are the key physicochemical properties (e.g., pKa, stability) of this compound under experimental conditions?
- pKa : The methylaminomethyl group lowers the pKa of the indole NH (e.g., pKa ~1.6–1.8 for similar C5-substituted indoles), increasing solubility in acidic media .
- Stability : Monitor degradation via HPLC under oxidative (H₂O₂) or photolytic conditions. Store at -20°C in amber vials to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields for introducing the methylaminomethyl group be improved while minimizing side products?
- Catalyst Screening : Test iodine (10 mol%) in acetonitrile at 40°C, which minimizes byproducts like over-alkylated indoles .
- Protection-Deprotection Strategies : Use Boc-protected methylamine to prevent unwanted nucleophilic side reactions. Deprotect with TFA post-synthesis .
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance electrophilic substitution kinetics compared to non-polar solvents .
Q. What biological targets or mechanisms are associated with this compound derivatives?
- Hypothesis : Fluorinated indoles often target tubulin polymerization (anticancer) or serotonin receptors (neurological applications).
- Experimental Design :
Tubulin Inhibition Assay : Measure IC₅₀ using purified tubulin and colchicine as a control. Derivatives with 3,4,5-trimethoxyphenyl groups show nanomolar activity .
5-HT Receptor Binding : Radioligand displacement assays (³H-serotonin) can quantify affinity for 5-HT₁A/5-HT₂ receptors .
Q. How can structural modifications at the methylaminomethyl group enhance bioactivity or pharmacokinetics?
- SAR Studies :
- Replace methylamine with bulkier amines (e.g., piperidinyl) to improve blood-brain barrier penetration for CNS targets .
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Crystallization Issues : Fluorine’s small size and methylaminomethyl flexibility may hinder crystal packing.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
